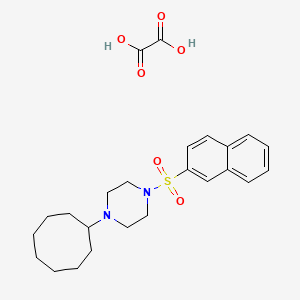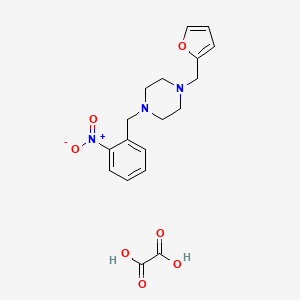![molecular formula C15H10Cl2N2O3 B3940984 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3940984.png)
1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, also known as DCPA-NP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one can induce apoptosis (cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells. However, high doses of 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one can also cause oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one in lab experiments is its relatively low cost and easy synthesis method. However, the toxicity and potential side effects of 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one must be carefully considered when designing experiments, and appropriate safety measures should be taken to minimize risks.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. One area of interest is the development of new drugs based on the anti-inflammatory and anti-cancer properties of 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. Another area of research is the optimization of 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one as a herbicide, with a focus on reducing its toxicity and environmental impact. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, as well as its potential applications in environmental remediation.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been used as a herbicide to control weeds in crops. In environmental science, 1-(3,4-dichlorophenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one has been studied for its potential to degrade harmful pollutants in soil and water.
Eigenschaften
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(2-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-6-5-10(9-12(11)17)15(20)7-8-18-13-3-1-2-4-14(13)19(21)22/h1-9,18H/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKFFOIWIKXBEC-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3,4-dichlorophenyl)-3-(2-nitroanilino)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3940924.png)

![1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3940953.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3940959.png)

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3940966.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B3940972.png)
![N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide](/img/structure/B3940975.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate](/img/structure/B3940980.png)

![[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940995.png)
